molecular formula C6H7N3O B3283501 2-Amino-1-pyrazin-2-yl-ethanone CAS No. 768354-67-2

2-Amino-1-pyrazin-2-yl-ethanone

Cat. No.: B3283501
CAS No.: 768354-67-2
M. Wt: 137.14
InChI Key: SNRBZNXCGPUZNH-UHFFFAOYSA-N
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Description

2-Amino-1-pyrazin-2-yl-ethanone is a heterocyclic organic compound that features a pyrazine ring substituted with an amino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-pyrazin-2-yl-ethanone typically involves the reaction of pyrazine derivatives with suitable reagents. One common method includes the condensation of pyrazine-2-carboxylic acid with ethylamine, followed by cyclization and reduction steps . Another approach involves the use of pyrazine-2-carbaldehyde and ammonia under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of transition metal catalysts, such as palladium or platinum, can facilitate the cyclization and reduction steps, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-pyrazin-2-yl-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-Amino-1-pyrazin-2-yl-ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-pyrazin-2-yl-ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can act as an agonist or antagonist at various receptor sites, modulating cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-Amino-1-pyrazin-2-yl-ethanone is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and materials .

Properties

IUPAC Name

2-amino-1-pyrazin-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4H,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRBZNXCGPUZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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